Cas no 2227747-95-5 ((3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid)

(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid
- 2227747-95-5
- EN300-1981026
-
- インチ: 1S/C9H8ClNO5/c10-5-1-2-7(11(15)16)6(3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)/t8-/m1/s1
- InChIKey: YLZWNIVLUKSYCP-MRVPVSSYSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)[C@@H](CC(=O)O)O)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 245.0091000g/mol
- どういたいしつりょう: 245.0091000g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 103Ų
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1981026-10.0g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 10g |
$7128.0 | 2023-05-31 | ||
Enamine | EN300-1981026-0.5g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 0.5g |
$1591.0 | 2023-09-16 | ||
Enamine | EN300-1981026-1.0g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 1g |
$1658.0 | 2023-05-31 | ||
Enamine | EN300-1981026-0.1g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 0.1g |
$1459.0 | 2023-09-16 | ||
Enamine | EN300-1981026-1g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 1g |
$1658.0 | 2023-09-16 | ||
Enamine | EN300-1981026-5.0g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 5g |
$4806.0 | 2023-05-31 | ||
Enamine | EN300-1981026-0.05g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 0.05g |
$1393.0 | 2023-09-16 | ||
Enamine | EN300-1981026-0.25g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 0.25g |
$1525.0 | 2023-09-16 | ||
Enamine | EN300-1981026-2.5g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 2.5g |
$3249.0 | 2023-09-16 | ||
Enamine | EN300-1981026-10g |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid |
2227747-95-5 | 10g |
$7128.0 | 2023-09-16 |
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid 関連文献
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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John J. Lavigne Chem. Commun., 2003, 1626-1627
(3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acidに関する追加情報
Research Brief on (3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid (CAS: 2227747-95-5): Recent Advances and Applications
The compound (3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid (CAS: 2227747-95-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral β-hydroxy acid derivative serves as a critical intermediate in the synthesis of various bioactive molecules, particularly those targeting enzymatic pathways and receptor modulation. Recent studies have explored its potential as a building block for novel therapeutics, with a focus on its stereoselective synthesis, metabolic stability, and pharmacological properties.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the development of selective enzyme inhibitors. Researchers utilized (3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid as a key precursor for synthesizing potent inhibitors of phosphodiesterase-4 (PDE4), a target for inflammatory diseases such as COPD and psoriasis. The study demonstrated that the (R)-enantiomer exhibited superior binding affinity compared to its (S)-counterpart, underscoring the importance of stereochemistry in drug design. The compound's nitro and chloro substituents were found to enhance interactions with hydrophobic pockets in the PDE4 active site.
In the realm of synthetic methodology, a breakthrough was reported in Organic Letters (2024) describing a novel biocatalytic approach to produce (3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid with >99% enantiomeric excess. Using engineered ketoreductases, researchers achieved high-yield conversion of the corresponding β-keto ester under mild conditions, addressing previous challenges in scalability and environmental impact associated with traditional chemical synthesis routes. This advancement has significant implications for industrial-scale production of chiral pharmaceuticals.
Pharmacokinetic studies of derivatives containing this structural motif have revealed interesting metabolic profiles. A 2024 Drug Metabolism and Disposition paper reported that the hydroxy acid moiety facilitates rapid conjugation with glucuronic acid, while the chloro-nitrophenyl group demonstrates unusual stability against hepatic cytochrome P450-mediated oxidation. These properties make the compound particularly valuable for designing prodrugs with improved bioavailability and reduced first-pass metabolism.
Emerging applications in targeted drug delivery systems have also been explored. Recent work published in Bioconjugate Chemistry (2024) demonstrated the utility of (3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid as a linker molecule in antibody-drug conjugates (ADCs). The compound's ability to undergo controlled cleavage in acidic environments (e.g., tumor microenvironments) while maintaining stability in plasma makes it an attractive candidate for next-generation ADC development, particularly for hematological malignancies.
Ongoing clinical trials (as of Q2 2024) are investigating several drug candidates incorporating this chiral building block, including a novel JAK-STAT inhibitor for autoimmune disorders and a small molecule activator of Nrf2 for neurodegenerative diseases. Preliminary results suggest favorable safety profiles and promising therapeutic indices, though comprehensive phase III data are still pending.
In conclusion, (3R)-3-(5-chloro-2-nitrophenyl)-3-hydroxypropanoic acid continues to demonstrate versatile applications in medicinal chemistry, from its fundamental role in chiral synthesis to its incorporation into advanced therapeutic modalities. The compound's unique structural features and demonstrated biological activities position it as a valuable scaffold for future drug discovery efforts, particularly in areas requiring precise stereochemical control and targeted delivery mechanisms.
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